Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
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Overview
Description
PMID28766366-Compound-Scheme9EHT6840: is a small molecular drug that has been identified as a dual-specificity tyrosine-phosphorylation regulated kinase 1B inhibitor . This compound has shown potential in various therapeutic applications due to its ability to modulate kinase activity, which is crucial in many cellular processes .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID28766366-Compound-Scheme9EHT6840 are not explicitly detailed in the available literature. it is known that the compound is a small molecule with a molecular weight of 387.8 and a topological polar surface area of 4.9 . Industrial production methods would likely involve standard organic synthesis techniques, including the formation of the thiazoloquinazoline core and subsequent functionalization to introduce the chloro and fluoro substituents .
Chemical Reactions Analysis
PMID28766366-Compound-Scheme9EHT6840 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID28766366-Compound-Scheme9EHT6840 has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1B in various biological processes.
Medicine: Potential therapeutic agent for diseases where kinase activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of kinase inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of PMID28766366-Compound-Scheme9EHT6840 involves the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1B. This kinase plays a role in regulating nuclear functions related to cell proliferation. By inhibiting this kinase, the compound can modulate cellular processes that are crucial for the growth and survival of cancer cells .
Comparison with Similar Compounds
PMID28766366-Compound-Scheme9EHT6840 can be compared with other dual-specificity tyrosine-phosphorylation regulated kinase inhibitors, such as:
- Minibrain-related kinase (MIRK) inhibitors
- Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors
The uniqueness of PMID28766366-Compound-Scheme9EHT6840 lies in its specific molecular structure and its ability to selectively inhibit dual-specificity tyrosine-phosphorylation regulated kinase 1B, which may offer advantages in terms of efficacy and safety in therapeutic applications .
Properties
Molecular Formula |
C17H11ClFN5OS |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate |
InChI |
InChI=1S/C17H11ClFN5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) |
InChI Key |
RFRICXRVXVFZMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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